molecular formula C22H14ClF3N2 B10915099 4-chloro-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

4-chloro-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole

Cat. No.: B10915099
M. Wt: 398.8 g/mol
InChI Key: PGLBLIGOJIMVGL-UHFFFAOYSA-N
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Description

4-chloro-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of hydrazine with a 1,3-diketone to form the pyrazole ring.

    Introduction of Substituents: The chloro, fluorobenzyl, and bis(fluorophenyl) groups are introduced through various substitution reactions. For example, the chloro group can be introduced via chlorination, while the fluorobenzyl and bis(fluorophenyl) groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluorobenzyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-chloro-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and potential pharmacological effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-(2-fluorobenzyl)-3,5-bis(4-fluorophenyl)-1H-pyrazole is unique due to the specific combination of chloro, fluorobenzyl, and bis(fluorophenyl) substituents

Properties

Molecular Formula

C22H14ClF3N2

Molecular Weight

398.8 g/mol

IUPAC Name

4-chloro-3,5-bis(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]pyrazole

InChI

InChI=1S/C22H14ClF3N2/c23-20-21(14-5-9-17(24)10-6-14)27-28(13-16-3-1-2-4-19(16)26)22(20)15-7-11-18(25)12-8-15/h1-12H,13H2

InChI Key

PGLBLIGOJIMVGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)F)Cl)C4=CC=C(C=C4)F)F

Origin of Product

United States

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